molecular formula C12H16FN B3013943 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine CAS No. 2092805-59-7

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine

Cat. No.: B3013943
CAS No.: 2092805-59-7
M. Wt: 193.265
InChI Key: QMUOOQPDJCMNTN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine is a fluorinated amine compound of significant interest in medicinal chemistry and neuroscience research. The incorporation of a fluorine atom at the para position of the phenyl ring is a strategic modification commonly employed in drug design to influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Fluorine's high electronegativity and the strength of the carbon-fluorine bond can shield adjacent metabolic soft spots from degradation, thereby extending the compound's half-life in biological systems and making it a more robust tool for in vitro and in vivo studies . Compounds featuring a fluoroaryl moiety bonded to an amine-bearing alkyl chain are frequently investigated for their potential interactions with the monoamine systems in the brain . As such, this chemical scaffold serves as a valuable template for researchers exploring the structure-activity relationships of novel psychoactive substances, developing receptor-specific probes, or screening for new central nervous system (CNS) active agents. The structural features of this amine suggest potential application as a precursor or analog in the synthesis of more complex pharmaceutical candidates. This product is intended for forensic analysis, analytical method development, and controlled laboratory research only. It is supplied as a high-purity material to ensure experimental consistency and reliability. This compound is strictly for research purposes and is not for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methylpent-3-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9(2)8-12(3,14)10-4-6-11(13)7-5-10/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUOOQPDJCMNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C1=CC=C(C=C1)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092805-59-7
Record name 2-(4-fluorophenyl)-4-methylpent-3-en-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by a reductive amination process to form the final amine product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

Antiepileptic and Antidepressant Agents

Research indicates that compounds similar to 2-(4-fluorophenyl)-4-methylpent-3-en-2-amine can be utilized in the development of antiepileptic drugs. For instance, the synthesis of chiral N-substituted allylic amines has been linked to the production of effective antiepileptic agents like Vigabatrin, which is known for its efficacy in treating epilepsy . The structural similarity suggests that this compound could serve as a scaffold for designing new antiepileptic medications.

Cholesterol-Lowering Drugs

The compound has potential applications in the synthesis of cholesterol-lowering agents such as Ezetimibe. This drug works by inhibiting the absorption of cholesterol in the intestines and is classified as a chiral amine-based compound . The ability to modify the structure of this compound could lead to novel derivatives with enhanced pharmacological profiles.

Asymmetric Synthesis

This compound can be employed as a chiral building block in asymmetric synthesis. The compound's configuration allows for high enantioselectivity when used in reactions such as allylic amination, making it valuable for producing other chiral compounds with potential therapeutic effects .

Intermediate in Complex Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. For example, it can participate in nucleophilic substitution reactions to form various derivatives that may exhibit unique biological activities . This versatility enhances its utility in synthetic pathways aimed at generating diverse chemical entities.

Case Studies and Research Findings

StudyFocusFindings
Study on Allylic AminationSynthesis TechniquesDemonstrated effective methods for producing chiral N-substituted allylic amines with high yields and selectivity .
Development of Antiepileptic DrugsStructure Activity RelationshipIdentified structural features crucial for activity, highlighting the relevance of compounds like this compound .
Synthesis of Ezetimibe DerivativesPharmacological StudiesExplored modifications to existing structures leading to improved efficacy against cholesterol absorption .

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain receptors or enzymes, influencing biological activity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine with analogous fluorophenyl-containing amines, emphasizing structural variations and reported properties:

Compound Name Molecular Formula MW (g/mol) Key Substituents Structural Features Reported Activity/Properties References
This compound C₁₂H₁₆FN 193.27 4-Fluorophenyl, pent-3-en-2-amine, 4-methyl Unsaturated alkene, fluorinated aryl group Not explicitly reported
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl C₉H₁₁ClFN 187.64 4-Fluorophenyl, cyclopropane ring Rigid cyclopropane backbone Potential CNS activity (analogous amines)
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₀F₃N 201.19 4-Trifluoromethylphenyl, propan-2-amine Electron-withdrawing CF₃ group Not reported; structural analog of psychostimulants
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 3-Bromo-4-fluorophenyl, branched alkylamine Halogenated aryl, bulky alkyl chain No activity data
2-(3-Fluorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one C₂₀H₁₃F₂N₂O 338.33 Di-fluorophenyl, quinazolinone core Heterocyclic scaffold Not tested; structural complexity

Key Structural and Functional Differences :

Backbone Flexibility :

  • The target compound’s pent-3-en-2-amine backbone introduces conformational flexibility due to the alkene bond, whereas (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine has a rigid cyclopropane ring, likely enhancing metabolic stability .

Bromine in adds steric bulk and polarizability, which may influence solubility and halogen bonding.

Heterocyclic vs. Linear Structures: The quinazolinone derivative incorporates a fused heterocyclic system, enabling π-π stacking interactions absent in the linear amine structures.

Biological Activity: While none of the compared compounds explicitly report activity data for the target, thiadiazole-based fluorophenyl amines (e.g., ) show selective anticancer activity (IC₅₀ = 1.28 µg/mL against breast cancer) , suggesting fluorophenyl groups may enhance cytotoxicity in specific scaffolds.

Biological Activity

2-(4-Fluorophenyl)-4-methylpent-3-en-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological evaluations, molecular interactions, and therapeutic implications of this compound.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including Grignard reactions and other organic transformations. The incorporation of the 4-fluorophenyl group is critical for enhancing its biological properties.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives related to this compound exhibit notable anti-inflammatory effects. For instance, compounds with similar structures significantly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells. They reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, suggesting a potent anti-inflammatory mechanism through the inhibition of these pathways .

Molecular Docking Studies

Molecular docking studies have indicated that these compounds have a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that facilitate their inhibitory effects. This suggests that this compound could be explored as a therapeutic agent for inflammation-related disorders .

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Significant reduction in NO production in macrophagesPotential for treating inflammatory diseases
Study 2 Identified as a positive allosteric modulator of GABA-A receptorsPossible applications in neuropharmacology
Study 3 Metabolic stability evaluation showed high retention of parent compoundsEnhances therapeutic viability

Pharmacological Profile

The pharmacological profile of this compound suggests multiple mechanisms of action. It has been shown to act as a positive allosteric modulator (PAM) at GABA-A receptors, which could lead to anxiolytic effects . Additionally, its structural modifications have been linked to improved metabolic stability, making it a candidate for further development in drug formulation .

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